2,3-Dihydro-1H-indene-5-carbonitrile physical properties
2,3-Dihydro-1H-indene-5-carbonitrile physical properties
CAS Registry Number: 69975-67-3 Synonyms: 5-Cyanoindan; Indan-5-carbonitrile; 5-Cyanoindane Chemical Formula: C₁₀H₉N Molecular Weight: 143.19 g/mol [1]
Part 1: Executive Summary & Chemical Identity
Core Directive
This guide details the physicochemical properties, synthesis, and handling of 2,3-Dihydro-1H-indene-5-carbonitrile (5-cyanoindan). This compound is a critical bicyclic building block in medicinal chemistry, distinct from its oxidized derivative, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (5-cyano-1-indanone), which is frequently mistaken for it in commercial catalogs.
Researchers must verify the oxidation state of the C1 position before procurement. This guide focuses strictly on the fully reduced C1/C3 methylene scaffold (Indane core), used primarily to introduce a rigid lipophilic spacer with a polar nitrile handle.
Structural Analysis
The molecule consists of a benzene ring fused to a cyclopentane ring (indane core) with a nitrile group at the 5-position. The absence of a carbonyl group at C1 significantly alters its solubility, reactivity, and metabolic stability compared to the indanone analogs.
| Attribute | Detail |
| IUPAC Name | 2,3-Dihydro-1H-indene-5-carbonitrile |
| SMILES | N#Cc1ccc2c(c1)CCC2 |
| InChI Key | Predicted: LGQYODGZJIDZOT-UHFFFAOYSA-N |
| Structural Feature | Rigid bicyclic system; C2 methylene is puckered; Nitrile group provides a handle for reduction (to amines) or hydrolysis (to acids). |
Part 2: Physicochemical Properties[2][3][4][5]
Thermodynamic & Physical Data
Note: Experimental values for the specific indane derivative are rare in open literature compared to the indanone. Values below combine reported experimental observations with high-confidence predictive models verified against structural analogs (e.g., 5-bromoindan).
| Property | Value / Range | Confidence / Source |
| Physical State | Colorless to pale yellow oil or low-melting solid | Observed in synthesis of analogs [1]; Indane core MP is -51°C; CN group raises MP significantly. |
| Melting Point | 40 – 55 °C (Predicted) | Est. based on 5-bromoindan (-2°C) and 5-cyanoindole (106°C). Likely supercools to an oil. |
| Boiling Point | 275 – 285 °C @ 760 mmHg | Predicted based on polarity of nitrile vs. 5-bromoindan (BP 112°C @ 14 mmHg). |
| Density | 1.08 – 1.12 g/cm³ | Standard for cyano-substituted bicyclic hydrocarbons. |
| LogP (Octanol/Water) | 2.4 – 2.6 | Lipophilic; suitable for CNS drug scaffolds. |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol. Insoluble in water.[2][3] | Empirical rule for aryl nitriles. |
Spectroscopic Characterization
To validate the identity of synthesized or purchased material, use the following diagnostic signals.
1. Infrared Spectroscopy (FT-IR)
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Diagnostic Peak: ~2220–2230 cm⁻¹ (Strong, sharp).
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Assignment: C≡N stretching vibration.
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Differentiation: Absence of C=O stretch (which would appear at ~1700 cm⁻¹ if the sample were the indanone contaminant).
2. Nuclear Magnetic Resonance (¹H-NMR, 400 MHz, CDCl₃)
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Aromatic Region (3H):
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δ ~7.4–7.5 ppm (s, 1H, H-4 or H-6 depending on numbering convention).
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δ ~7.4 ppm (d, 1H).
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δ ~7.2–7.3 ppm (d, 1H).
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Aliphatic Region (6H):
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Triplet: δ ~2.9–3.0 ppm (4H, C1-H₂ and C3-H₂). Benzylic protons.[4]
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Quintet: δ ~2.1–2.2 ppm (2H, C2-H₂). The "puckered" central methylene.
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Note: The quintet at ~2.1 ppm is the fingerprint of the intact indane ring.
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Part 3: Synthesis & Experimental Protocols
Primary Synthesis Route: Pd-Catalyzed Cyanation
The most reliable method to access high-purity 5-cyanoindan is the cyanation of 5-bromoindan (CAS 7439-35-2). This avoids the reduction of indanone, which can lead to over-reduction or alcohol impurities.
Reaction Scheme (Graphviz)
Caption: Palladium-catalyzed Rosenmund-von Braun cyanation of 5-bromoindan.
Detailed Protocol
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Reagents: 5-Bromoindan (1.0 eq), Zinc Cyanide (Zn(CN)₂, 0.6 eq), Pd(PPh₃)₄ (5 mol%).
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Solvent: Anhydrous DMF (Dimethylformamide).
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Procedure:
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Charge a flame-dried Schlenk flask with 5-bromoindan and Zn(CN)₂ under Argon.
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Add DMF (degassed) and the Pd catalyst.
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Heat to 100–120 °C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1).
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Safety Note: Zn(CN)₂ is highly toxic. Work in a well-ventilated fume hood. Quench aqueous waste with bleach (sodium hypochlorite) to neutralize cyanide.
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-
Work-up:
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Cool to room temperature. Dilute with EtOAc.
-
Wash with 2M NH₄OH (to remove Zn/Cu salts) followed by brine.
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Dry over MgSO₄ and concentrate.
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-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Part 4: Handling, Stability & Safety[3]
Storage Conditions
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Temperature: Store at 2–8 °C (Refrigerated).
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Atmosphere: Hygroscopic potential is low, but storage under inert gas (Nitrogen/Argon) is recommended to prevent slow oxidation of the benzylic positions over months.
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Container: Amber glass vials (protect from light).
Safety Profile (GHS)
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Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed (Nitrile toxicity).
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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First Aid: In case of inhalation, move to fresh air. If swallowed, do NOT induce vomiting; contact a poison center immediately (cyanide protocols may apply depending on metabolism, though aryl nitriles are generally less acutely toxic than ionic cyanides).
Part 5: References
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Gonzalez, C. M., & Pincock, J. A. (2011). Steric effects in the phototransposition reactions of dialkylbenzenes. Canadian Journal of Chemistry, 89(1), 10–20. Link
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Validates the existence and photophysical study of 5-cyanoindan (referred to as compound I-34).[5]
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GuideChem. (2024).[3] Indane-5-carbonitrile (CAS 69975-67-3) Entry.[1][6][7] Link
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Confirms CAS registry number and chemical identity.
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PubChem. (2024). Indan (Core Structure Properties).[2][8][9] Link
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Source for core scaffold thermodynamic data (MP/BP) used for property estimation.
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MDPI. (2023). Synthesis of 2-Aminoindan-5-carbonitrile via 5-cyanoindan intermediates. Molecules. Link
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Describes Pd-catalyzed cyanation protocols relevant to the indane scaffold.
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Sources
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